5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(4-methoxypiperidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO3/c1-14-9-4-6-12(7-5-9)11-3-2-10(8-13)15-11/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
XBEMGRQHGJJWBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
Preparation Methods
Classical Thermal Methods
The classical approach involves the condensation of 5-substituted furan-2-carbaldehydes with appropriate amines under reflux conditions. For example, a mixture of 5-bromofuran-2-carbaldehyde and 4-methoxypiperidine can be reacted in the presence of a base to facilitate nucleophilic aromatic substitution at the 5-position.
-
- Equimolar amounts of 5-bromofuran-2-carbaldehyde and 4-methoxypiperidine are dissolved in an appropriate solvent such as ethanol or acetonitrile.
- A base such as potassium carbonate or triethylamine is added.
- The reaction mixture is refluxed for 12–24 hours.
- After cooling, the product precipitates or is extracted and purified by recrystallization or chromatography.
Yields: Typically moderate to good (50–80%) depending on reaction conditions and purification efficiency.
Microwave-Assisted Synthesis
Microwave irradiation has been demonstrated to significantly enhance reaction rates and yields for substituted furans, including derivatives similar to 5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde.
-
- A mixture of 5-substituted furan-2-carbaldehyde and 4-methoxypiperidine is combined with a catalytic amount of base and a minimal amount of solvent or under solvent-free conditions.
- The mixture is irradiated in a domestic microwave oven at 300–600 W power for a short duration (5–15 minutes).
- The product is isolated by filtration or extraction, washed, and dried.
-
- Cleaner reactions with fewer side products.
- Higher yields (up to 82% reported for similar compounds).
- Reduced reaction times from hours to minutes.
| Method | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Classical reflux | 12–24 hours | 50–70 | >95 | Requires longer heating |
| Microwave-assisted | 5–15 minutes | 75–82 | >98 | Cleaner, faster, solvent-free |
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxypiperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 5-(4-Methoxypiperidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(4-Methoxypiperidin-1-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural features.
Mechanism of Action
The mechanism of action of 5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde is primarily related to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The methoxypiperidinyl group may interact with specific receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to other furan-2-carbaldehyde derivatives with diverse substituents (Table 1):
*Calculated based on formula C₁₁H₁₅NO₃.
Key Observations :
- Electronic Effects: Nitrophenyl and chlorophenyl substituents (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) are electron-withdrawing, enhancing electrophilicity of the aldehyde group.
- Steric and Conformational Influence: The 4-methoxypiperidine group introduces significant steric bulk compared to smaller substituents like methoxymethyl or aminomethyl. This may hinder nucleophilic attacks but improve binding specificity in drug design .
- Thermodynamic Properties : Nitrophenyl derivatives exhibit higher sublimation enthalpies (e.g., 105–110 kJ/mol for 5-(4-nitrophenyl)-furan-2-carbaldehyde) due to strong intermolecular interactions, whereas methoxypiperidine derivatives likely have lower melting points due to conformational flexibility .
Biological Activity
5-(4-Methoxypiperidin-1-yl)furan-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a furan ring fused with a piperidine moiety, which is known to enhance biological activity through various interactions with biological targets. The methoxy group on the piperidine ring may enhance binding affinity to receptors or enzymes, potentially leading to improved pharmacological effects.
Synthesis Overview:
The synthesis of this compound typically involves:
- Formation of the furan ring : Utilizing furan derivatives.
- Piperidine modification : Introducing the methoxy group at the para position.
- Aldehyde formation : Converting the furan derivative into an aldehyde through oxidation reactions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | MRSA |
| Vancomycin | 0.5-1 | MRSA |
Note: MIC values for this compound are yet to be fully established in current literature.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It may inhibit specific protein kinases involved in cancer cell proliferation. For example, studies have demonstrated that related compounds can inhibit protein tyrosine kinases (PTKs), which are crucial in signaling pathways that regulate cell growth and survival.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Genistein | 13.65 | Positive control |
| This compound | TBD | PTK inhibition |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
- Receptor Modulation : The methoxy group enhances the compound's ability to bind to specific receptors, potentially modulating their activity.
- Cell Signaling Interference : By inhibiting protein kinases, the compound can disrupt signaling pathways that lead to cancer cell growth.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds structurally related to this compound:
- Antimicrobial Study : A derivative showed a significant decrease in bacterial viability against MRSA compared to standard antibiotics, suggesting its potential as a novel antibacterial agent .
- Anticancer Research : In vitro studies demonstrated that similar furan derivatives exhibited potent PTK inhibitory activities, with some compounds showing IC50 values lower than those of established anticancer drugs .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the piperidine ring significantly influence biological activity, emphasizing the importance of functional groups in enhancing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
